N-benzyl-2-chloro-N-(2-phenylethyl)propanamide

Catalog No.
S3717009
CAS No.
731011-97-5
M.F
C18H20ClNO
M. Wt
301.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-2-chloro-N-(2-phenylethyl)propanamide

CAS Number

731011-97-5

Product Name

N-benzyl-2-chloro-N-(2-phenylethyl)propanamide

IUPAC Name

N-benzyl-2-chloro-N-(2-phenylethyl)propanamide

Molecular Formula

C18H20ClNO

Molecular Weight

301.8 g/mol

InChI

InChI=1S/C18H20ClNO/c1-15(19)18(21)20(14-17-10-6-3-7-11-17)13-12-16-8-4-2-5-9-16/h2-11,15H,12-14H2,1H3

InChI Key

LSRHPQSEFFYWNF-UHFFFAOYSA-N

SMILES

CC(C(=O)N(CCC1=CC=CC=C1)CC2=CC=CC=C2)Cl

Canonical SMILES

CC(C(=O)N(CCC1=CC=CC=C1)CC2=CC=CC=C2)Cl

N-benzyl-2-chloro-N-(2-phenylethyl)propanamide is an organic compound characterized by the molecular formula C18H20ClNOC_{18}H_{20}ClNO and a molecular weight of approximately 301.81 g/mol. This compound belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. The structure features a benzyl group, a chloro substituent, and a 2-phenylethyl group attached to the nitrogen atom, contributing to its unique chemical properties and potential biological activities .

Typical of amides. These include:

  • Hydrolysis: In the presence of water and an acid or base, the amide bond can be cleaved to yield the corresponding carboxylic acid and amine.
  • Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
  • Reduction: The compound can be reduced to form secondary or primary amines using reducing agents like lithium aluminum hydride .

Research indicates that compounds similar to N-benzyl-2-chloro-N-(2-phenylethyl)propanamide may exhibit various biological activities, including:

  • Anticonvulsant Properties: Some derivatives have shown potential in treating epilepsy by modulating neurotransmitter systems.
  • Antimicrobial Activity: Certain structural analogs have demonstrated effectiveness against various bacterial strains.
  • Potential as Peptidomimetics: The compound's structure allows it to mimic peptide behavior, which is valuable in drug design .

Several synthetic routes have been explored for producing N-benzyl-2-chloro-N-(2-phenylethyl)propanamide:

  • Ugi Reaction: This multicomponent reaction involves mixing benzyl amine with aldehydes and isocyanides in a suitable solvent. The reaction conditions can significantly affect yield and purity .
  • Ritter Reaction: In this method, a nitrile reacts with an alcohol in the presence of an acid catalyst to form an amide. This approach can be adapted for synthesizing related compounds .
  • Direct Amidation: Reacting the corresponding carboxylic acid with benzylamine under coupling conditions (e.g., using coupling reagents like EDC or DCC) can yield the desired amide .

N-benzyl-2-chloro-N-(2-phenylethyl)propanamide has several applications:

  • Pharmaceutical Research: It is used as a biochemical tool in proteomics research and drug discovery due to its ability to interact with biological targets.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Peptidomimetic Studies: Its structure allows it to be explored as a potential peptidomimetic compound for therapeutic applications .

Studies involving N-benzyl-2-chloro-N-(2-phenylethyl)propanamide focus on its interactions with various biological molecules. For instance:

  • Enzyme Inhibition: Research has examined how this compound interacts with specific enzymes, potentially inhibiting their activity and providing insights into its therapeutic effects.
  • Receptor Binding Studies: Investigations into how this compound binds to different receptors can reveal its pharmacological profile and help in designing more effective drugs .

Several compounds share structural similarities with N-benzyl-2-chloro-N-(2-phenylethyl)propanamide. These include:

Compound NameStructural FeaturesUnique Aspects
N-benzylacetamideContains an acetamide group instead of chloroKnown for analgesic properties
N-benzyl-N-(1-methylpropyl)propanamideFeatures a branched alkyl chainExhibits different biological activity
2-Chloro-N-(1-phenylethyl)propanamideLacks the benzyl group on nitrogenMay show distinct pharmacological effects

The uniqueness of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide lies in its specific combination of functional groups, which enhances its potential interactions and biological activities compared to these similar compounds .

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

301.1233420 g/mol

Monoisotopic Mass

301.1233420 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-20-2023

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